molecular formula C20H21NO4 B11254425 N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11254425
M. Wt: 339.4 g/mol
InChI Key: NQHXMAYATZYXHN-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran ring fused with a benzodioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzopyran and benzodioxepine derivatives, which undergo a series of reactions such as alkylation, cyclization, and amidation. The reaction conditions may vary, but common reagents include strong bases, acids, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE: shares structural similarities with other benzopyran and benzodioxepine derivatives.

    Other Benzopyran Derivatives: Compounds with similar benzopyran structures but different functional groups.

    Other Benzodioxepine Derivatives: Compounds with similar benzodioxepine structures but different functional groups.

Uniqueness

The uniqueness of N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE lies in its specific combination of benzopyran and benzodioxepine rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H21NO4/c22-20(16-5-7-18-19(12-16)25-10-2-9-24-18)21-13-14-4-6-17-15(11-14)3-1-8-23-17/h4-7,11-12H,1-3,8-10,13H2,(H,21,22)

InChI Key

NQHXMAYATZYXHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCCCO4)OC1

Origin of Product

United States

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